molecular formula C16H16Cl3N B1671864 Indatraline hydrochloride CAS No. 96850-13-4

Indatraline hydrochloride

Cat. No. B1671864
CAS RN: 96850-13-4
M. Wt: 328.7 g/mol
InChI Key: QICQDZXGZOVTEF-MELYUZJYSA-N
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Description

Synthesis Analysis

Two main routes have been reported for the synthesis of Indatraline. The first route was reported by Bøgesø and co-workers . Another method involves the contraction of a dihydronaphthalene (6–6 fused system) to form the 6–5 indane skeleton . Routes based on 1-indanone-type intermediates are not as simple as a direct reduction of an imine or oxime .


Molecular Structure Analysis

The molecular formula of Indatraline hydrochloride is C16H15Cl2N . The molar mass is 292.20 g·mol−1 . The InChI key is SVFXPTLYMIXFRX-BBRMVZONSA-N .


Chemical Reactions Analysis

Indatraline is N-alkylated at the amino group, making it possible to slow the onset of action, so that it is not until N-demethylation occurs that the molecules become active .


Physical And Chemical Properties Analysis

Indatraline hydrochloride is a solid substance . It is soluble to 10 mM in water with gentle warming and to 100 mM in DMSO . It is stored at room temperature .

Scientific Research Applications

Autophagy Induction and Restenosis Suppression

Indatraline hydrochloride has been identified as an agent that induces autophagy through the suppression of the mTOR/S6 kinase signaling pathway. This mechanism was observed in a study that demonstrated indatraline's ability to increase the number of cells expressing autophagosomes in the cytoplasm, implicating it in the therapeutic potential for restenosis by inhibiting smooth muscle cell accumulation (Cho et al., 2016).

Angiogenesis Suppression in Cancer Therapy

Further research into indatraline's biological activity revealed its potential to suppress tumor-mediated angiogenesis through the downregulation of HIF-1α-mediated VEGF expression. This action is attributed to indatraline-mediated autophagy induction resulting from mTOR inhibition, highlighting its promise as a drug candidate in cancer treatment (Yen et al., 2017).

Novel Synthesis Methods

The development of new synthetic methods for indatraline hydrochloride aims to enhance its availability for research and therapeutic use. One study described a diastereoselective ring contraction of 1,2-dihydronaphthalene promoted by PhI(OTs)OH as a key step for the synthesis of indatraline, offering a new approach to construct the indan ring system (Silva et al., 2007).

Analysis and Quantification Techniques

The development and validation of an LC-ESI-MS/MS method for indatraline quantification in MS Binding Assays represents a significant advancement in the analytical study of this compound. This technique allows for reliable quantification in biological matrices, facilitating its study in drug binding and interaction assays (Grimm et al., 2014).

Potential in Treating Parasitic Diseases

Indatraline hydrochloride's efficacy has also been explored in the treatment of diseases caused by trypanosomatid protozoan parasites. Research into novel analogues of indatraline assessed their activity as inhibitors of trypanothione reductase and against Trypanosoma brucei, providing insights into its potential therapeutic applications (Walton et al., 2010).

Safety And Hazards

Indatraline hydrochloride is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICQDZXGZOVTEF-MELYUZJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042631
Record name (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indatraline hydrochloride

CAS RN

96850-13-4
Record name (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indatraline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
L HACISÜLEYMAN, B Saraç, J Ziad - Turkish Journal of …, 2022 - ncbi.nlm.nih.gov
… a 5-HT 1A partial agonist; talsupram hydrochloride is a selective noradrenaline inhibitor, and it has a high affinity for noradrenaline transporter (NET), whereas indatraline hydrochloride …
Number of citations: 0 www.ncbi.nlm.nih.gov
L HACISÜLEYMAN - 2021 - cms.galenos.com.tr
… Indatraline hydrochloride was more effective than Vilazodone hydrochloride at the … Indatraline hydrochloride (p >0.05), except the % MPE of 2.5 mg/kg dose of Indatraline hydrochloride, …
Number of citations: 0 cms.galenos.com.tr
Y Li, S McGreal, J Zhao, R Huang, M Xia… - The FASEB …, 2015 - Wiley Online Library
Objective To identify novel autophagy modulators using a high throughput image‐based screening and to explore their mechanisms of regulation and the application for drug‐induced …
Number of citations: 0 faseb.onlinelibrary.wiley.com
Y Li, S McGreal, J Zhao, R Huang, Y Zhou… - Pharmacological …, 2016 - Elsevier
… Among them, indatraline hydrochloride (IND), a dopamine inhibitor, and chlorpromazine hydrochloride (CPZ) and fluphenazine dihydrochloride (FPZ), two dopamine receptor …
Number of citations: 0 www.sciencedirect.com
J Zhu, S Ananthan, CF Mactutus… - Synapse (New York …, 2011 - europepmc.org
… Cocaine free base and indatraline hydrochloride were purchased from Sigma-Aldrich (St. Louis, MO, USA). HEK 293 cells expressing human DAT (HEK-hDAT) were provided by Dr. …
Number of citations: 0 europepmc.org
KW Yip, X Mao, PYB Au, DW Hedley, S Chow… - Clinical Cancer …, 2006 - AACR
Purpose: This study aims to identify a novel therapeutic agent for head and neck cancer and to evaluate its antitumor efficacy. Experimental Design: A cell-based and phenotype-driven …
Number of citations: 0 aacrjournals.org
PK Panda, A Fahrner, S Vats, E Seranova… - Frontiers in Cell and …, 2019 - frontiersin.org
… These include anti-psychotic drugs such as indatraline hydrochloride (dopamine inhibitor), chlorpromazine hydrochloride and fluphenazine dihydrochloride (dopamine receptor …
Number of citations: 0 www.frontiersin.org
SH Grimm, G Höfner, KT Wanner - Analytical and bioanalytical chemistry, 2015 - Springer
… For (1R,3S)-indatraline hydrochloride employed in this study, an enantiopurity of >99.75 % ee was determined according to the method previously described [27]. [ 3 H]MPP + acetate (…
Number of citations: 0 link.springer.com
SH Lee, SJ Park, IS Kim, YH Jung - Tetrahedron, 2013 - Elsevier
A concise asymmetric total synthesis of (+)-indatraline from readily available cinnamic acid is described. The key steps include Corey's oxazaborolidine-catalyzed asymmetric carbonyl …
Number of citations: 0 www.sciencedirect.com
J Zhu, S Ananthan, CF Mactutus… - Synapse (New York …, 2011 - ncbi.nlm.nih.gov
… Cocaine free base and indatraline hydrochloride were purchased from Sigma-Aldrich (St. Louis, MO, USA). HEK 293 cells expressing human DAT (HEK-hDAT) were provided by Dr. …
Number of citations: 0 www.ncbi.nlm.nih.gov

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